4-Bromo-1-methyl-1H-imidazole

Catalog No.
S670046
CAS No.
25676-75-9
M.F
C4H5BrN2
M. Wt
161 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-methyl-1H-imidazole

CAS Number

25676-75-9

Product Name

4-Bromo-1-methyl-1H-imidazole

IUPAC Name

4-bromo-1-methylimidazole

Molecular Formula

C4H5BrN2

Molecular Weight

161 g/mol

InChI

InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3

InChI Key

IOTSLMMLLXTNNH-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)Br

Canonical SMILES

CN1C=C(N=C1)Br

Synthesis and Functionalization:

-Bromo-1-methyl-1H-imidazole (4-Brmi-1-MeIm) is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds.

  • Researchers have employed 4-Brmi-1-MeIm in the synthesis of various nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines, [] imidazo[2,1-b]thiazoles, [] and triazolo[1,5-a]pyridines. [] These heterocycles exhibit diverse biological activities and find potential applications in drug discovery.

Medicinal Chemistry:

The presence of the imidazole ring, a core structure in many biologically active molecules, makes 4-Brmi-1-MeIm an attractive candidate for exploring its potential in medicinal chemistry.

  • Studies have investigated 4-Brmi-1-MeIm derivatives for their anticonvulsant activity. []
  • Additionally, research suggests that 4-Brmi-1-MeIm derivatives possess potential as anti-tubercular agents. []

Material Science:

-Brmi-1-MeIm has been explored for its potential applications in material science due to its interesting properties.

  • Researchers have incorporated 4-Brmi-1-MeIm into ionic liquids, which are salts with unique properties like low melting points and high thermal stability. [] These ionic liquids hold promise for various applications, including electrolytes in batteries and catalysts in organic synthesis.

4-Bromo-1-methyl-1H-imidazole is an organic compound with the molecular formula C4H5BrN2C_4H_5BrN_2 and a molecular weight of approximately 161.00 g/mol. This compound is a member of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position of the imidazole ring significantly influences its chemical reactivity and biological activity. The compound is typically a pale yellow liquid and is soluble in organic solvents like dichloromethane .

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols. This reactivity is particularly useful in synthesizing diverse imidazole derivatives .
  • Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions. Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Common Reaction Conditions

  • Substitution Reagents: Sodium azide, potassium thiocyanate, and primary amines are frequently employed.
  • Oxidation and Reduction Conditions: Typically involve controlled environments to maintain yield and purity.

4-Bromo-1-methyl-1H-imidazole exhibits notable biological activities, particularly in pharmacological applications. It has been utilized as an intermediate in the synthesis of compounds with potential antitumor properties. For instance, derivatives synthesized from this compound have shown promise in studies related to cancer treatment, particularly through mechanisms involving inhibition of specific cellular pathways .

The synthesis of 4-Bromo-1-methyl-1H-imidazole generally involves bromination of 1-methylimidazole using N-bromosuccinimide (NBS) as the brominating agent.

Typical Synthetic Route

  • Starting Materials: N-methylimidazole and sodium acetate are mixed in acetic acid.
  • Bromination Process: Bromine is added dropwise to the solution at room temperature.
  • Purification: The resulting product is purified through recrystallization .

Industrial Production

In industrial settings, similar methods are scaled up using continuous flow reactors to enhance efficiency and yield while maintaining high purity levels.

Studies have shown that 4-Bromo-1-methyl-1H-imidazole can interact with various biological targets, making it a valuable compound for research into drug development. Its ability to undergo substitution reactions allows for the creation of diverse derivatives that may exhibit different pharmacological properties. For example, its use in palladium-catalyzed reactions has led to the synthesis of compounds structurally similar to known anticancer agents .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Bromo-1-methyl-1H-imidazole, including:

Compound NameMolecular FormulaKey Features
1-MethylimidazoleC4H6N2C_4H_6N_2Parent structure without bromine
4-Chloro-1-methyl-1H-imidazoleC4H5ClN2C_4H_5ClN_2Chlorine substitution at the 4-position
4-Iodo-1-methyl-1H-imidazoleC4H5IN2C_4H_5IN_2Iodine substitution; potentially higher reactivity
2-MethylimidazoleC4H6N2C_4H_6N_2Methyl group at the 2-position; different reactivity profile

Uniqueness

The presence of bromine at the 4-position in 4-Bromo-1-methyl-1H-imidazole provides unique reactivity compared to its analogs, allowing for specific substitution reactions that are not possible with other halogens like chlorine or iodine. This makes it particularly valuable in synthetic chemistry and drug development contexts .

IUPAC Name and Structural Features

4-Bromo-1-methyl-1H-imidazole adheres to IUPAC nomenclature, where the numbering prioritizes substituents according to the lowest possible sequence. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, with a methyl group at N-1 and a bromine atom at C-4. This substitution pattern creates distinct electronic and steric environments, influencing reactivity.

Key Structural Attributes:

PropertyValueSource
Molecular FormulaC₄H₅BrN₂
Molecular Weight161.00 g/mol
SMILESCN1C=NC(Br)=C1
InChI KeyIOTSLMMLLXTNNH-UHFFFAOYSA-N

The compound exists as a liquid with a refractive index of 1.545 and density of 1.614 g/mL at 25°C.

Tautomerism and Conformational Flexibility

Imidazole derivatives exhibit tautomerism due to the delocalization of π-electrons. In 4-bromo-1-methyl-1H-imidazole, the hydrogen on N-1 can theoretically migrate to N-3, but the methyl group at N-1 stabilizes the 1H-tautomer, making it the predominant form. This tautomerism minimizes steric hindrance and maximizes resonance stabilization.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-Bromo-1-methyl-1H-imidazole

Dates

Modify: 2023-08-15

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